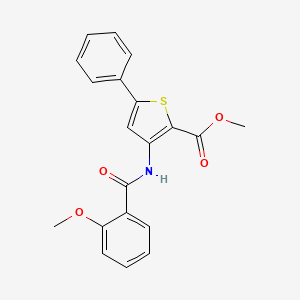

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Descripción

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a methoxy-substituted benzamido group at the 3-position and a phenyl group at the 5-position of the thiophene ring.

Propiedades

IUPAC Name |

methyl 3-[(2-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-24-16-11-7-6-10-14(16)19(22)21-15-12-17(13-8-4-3-5-9-13)26-18(15)20(23)25-2/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIQWTXWMZYSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-5-phenylthiophene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl groups to yield corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine or chlorinating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Bromine, chlorinating agents, dichloromethane as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells

Mecanismo De Acción

The mechanism of action of Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease progression .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the thiophene core, influencing electronic properties, steric effects, and biological interactions.

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

*Calculated based on substituents; †Estimated.

Key Observations:

- Substituent Diversity: The target compound’s 2-methoxybenzamido group distinguishes it from analogs with simpler acetamido (e.g., ) or benzothiazole carboxamido (e.g., ) groups. The methoxy group may enhance lipophilicity and π-π stacking interactions compared to methyl or amino substituents.

- Molecular Weight: The target’s higher molecular weight (~402 vs.

- Biological Relevance : The dichlorobenzamido analog in is linked to pesticidal activity, suggesting that halogenation (absent in the target) may enhance stability or toxicity.

Physicochemical Properties

- Solubility : The target’s methyl ester and phenyl groups likely reduce aqueous solubility compared to diethyl esters (e.g., ).

- Density/Acidity : The benzothiazole analog in has a predicted density of 1.420 g/cm³ and pKa ~10.24, suggesting moderate hydrophobicity. The target’s methoxy group may lower acidity relative to electron-withdrawing substituents (e.g., nitro in ).

Actividad Biológica

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHNOS

- Molecular Weight: 299.36 g/mol

- CAS Number: 2228755-97-1

Biological Activity Overview

Research indicates that Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate exhibits various biological activities, including anti-inflammatory and anticancer properties. Its structural components contribute to its interaction with biological targets, particularly in cancer cell lines.

Anti-Cancer Activity

- Mechanism of Action:

- Case Studies:

Anti-Inflammatory Activity

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate also exhibits anti-inflammatory effects by modulating inflammatory mediators. Research suggests it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Biological Activity Summary

Research Findings

Recent studies have highlighted the compound's effectiveness against specific cancer types. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.